5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid
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Overview
Description
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that combines a thiophene ring fused to a pyridine ring with a nitro group at the 5-position and a carboxylic acid group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid typically involves the construction of the thieno[2,3-b]pyridine core followed by the introduction of the nitro and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by nitration and carboxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Reduction of the nitro group: 5-Aminothieno[2,3-b]pyridine-2-carboxylic acid.
Reduction of the carboxylic acid group: 5-Nitrothieno[2,3-b]pyridine-2-methanol.
Substitution of the nitro group: Various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Aminothieno[2,3-b]pyridine-2-carboxylic acid: Contains an amino group instead of a nitro group, which can lead to different biological activities.
5-Nitrothieno[2,3-b]pyridine-6-carboxylic acid: The carboxylic acid group is at a different position, which can affect its reactivity and binding properties.
Uniqueness
5-Nitrothieno[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the thieno[2,3-b]pyridine core
Properties
Molecular Formula |
C8H4N2O4S |
---|---|
Molecular Weight |
224.20 g/mol |
IUPAC Name |
5-nitrothieno[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H4N2O4S/c11-8(12)6-2-4-1-5(10(13)14)3-9-7(4)15-6/h1-3H,(H,11,12) |
InChI Key |
NRYMIMWWWBRFJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(SC2=NC=C1[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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